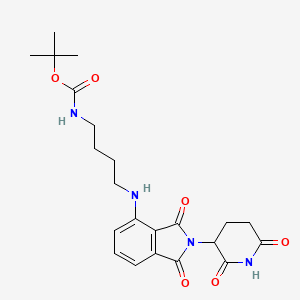

Thalidomide-NH-C4-NH-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Talidomida-NH-C4-NH-Boc es un conjugado de ligando-enlazador de ligasa E3 sintetizado que incorpora un ligando de cereblón basado en talidomida y un enlazador utilizado en la tecnología PROTAC (Quimeras de direccionamiento de proteólisis) . Este compuesto se utiliza principalmente en la investigación científica por su capacidad para dirigirse y degradar proteínas específicas dentro de las células.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Talidomida-NH-C4-NH-Boc se sintetiza a través de una serie de reacciones químicas que implican la conjugación de un ligando de cereblón basado en talidomida con un enlazador. La síntesis normalmente implica los siguientes pasos:

Formación del ligando de cereblón basado en talidomida: Este paso implica la síntesis del ligando de cereblón a partir de talidomida.

Conjugación con el enlazador: El ligando de cereblón se conjuga luego con una molécula de enlazador para formar el compuesto final, Talidomida-NH-C4-NH-Boc.

Métodos de producción industrial: La producción industrial de Talidomida-NH-C4-NH-Boc implica la síntesis a gran escala utilizando las mismas reacciones químicas que se describen anteriormente. El proceso se optimiza para un alto rendimiento y pureza, y el producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: Talidomida-NH-C4-NH-Boc sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en el compuesto por otro.

Reactivos y condiciones comunes: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).

Agentes reductores: Como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Reactivos de sustitución: Como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, iones hidróxido, iones cianuro).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede resultar en la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede resultar en la formación de alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Chemical Reactions : Thalidomide-NH-C4-NH-Boc serves as a reagent in various chemical synthesis processes. Its structure allows it to act as a building block for more complex molecules, facilitating the development of novel compounds.

- Synthetic Pathways : The compound is synthesized through specific chemical reactions involving the conjugation of thalidomide derivatives with linkers. This synthesis process is optimized for high yield and purity, crucial for research applications .

Biology

- Protein Degradation Studies : this compound is employed in studies focusing on protein degradation mechanisms. By binding to cereblon, it can selectively target and degrade specific proteins involved in various cellular processes, thus aiding in understanding cellular regulation .

- Mechanism of Action : The compound's mechanism involves binding to cereblon, leading to the selective degradation of neosubstrates such as IKZF1 and IKZF3 through the ubiquitin-proteasome pathway. This property is particularly useful for studying diseases where these proteins play critical roles .

Medicine

- Therapeutic Development : Thalidomide derivatives, including this compound, are being investigated for their potential in treating various cancers. The ability to modulate protein levels through targeted degradation presents opportunities for developing new therapeutic agents against malignancies like multiple myeloma .

- Clinical Applications : The compound is part of ongoing research aimed at repurposing thalidomide-related compounds for treating conditions such as autoimmune diseases and certain cancers, leveraging its immunomodulatory effects .

Mechanistic Studies

Research has demonstrated that thalidomide and its derivatives interact with cereblon to induce the degradation of specific transcription factors critical in cancer cell survival. For instance, studies have shown that CRBN-mediated degradation of IKZF1 contributes to the anti-myeloma effects observed with thalidomide treatment .

Clinical Trials

Clinical trials have been conducted using thalidomide derivatives to assess their efficacy in treating multiple myeloma and other hematological malignancies. These studies highlight the importance of cereblon as a target for therapeutic intervention and underscore the potential of this compound in future drug development strategies .

Mecanismo De Acción

Talidomida-NH-C4-NH-Boc ejerce sus efectos uniéndose al cereblón, un componente del complejo de ligasa de ubiquitina E3. Esta unión conduce a la degradación selectiva de proteínas específicas, como los factores de transcripción IKZF3 e IKZF1 . La degradación de estas proteínas da como resultado la modulación de varios procesos celulares, incluida la regulación del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares:

Lenalidomida: Otro derivado de la talidomida utilizado en la terapia del cáncer.

Pomalidomida: Un derivado más potente de la talidomida con aplicaciones similares.

Iberdomida: Un nuevo derivado de la talidomida con mayor eficacia.

Singularidad: Talidomida-NH-C4-NH-Boc es único en su capacidad para dirigirse y degradar proteínas específicas a través de la tecnología PROTAC. Esto lo convierte en una herramienta valiosa en la investigación científica para estudiar la función de las proteínas y desarrollar nuevos agentes terapéuticos .

Actividad Biológica

Thalidomide-NH-C4-NH-Boc is a novel compound derived from thalidomide, recognized for its potential in diverse therapeutic applications due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

This compound is classified as an E3 ligase ligand-linker conjugate , which integrates the thalidomide-based cereblon ligand with a linker. Its structure allows it to engage with cellular pathways that regulate protein degradation, particularly through the ubiquitin-proteasome system.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2093387-50-7 |

| Molecular Weight | 458.39 g/mol |

| Molecular Formula | C19H21F3N4O6 |

The primary mechanism through which thalidomide and its derivatives exert their effects involves binding to cereblon (CRBN) , a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This interaction facilitates the degradation of specific target proteins, leading to various biological outcomes:

- Immunomodulation : Thalidomide inhibits the production of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α), by promoting the degradation of TNF-α mRNA. This mechanism underlies its therapeutic effects in inflammatory diseases and multiple myeloma .

- Anti-Angiogenesis : The compound has demonstrated anti-angiogenic properties, inhibiting endothelial cell proliferation and migration, which are crucial for tumor growth and metastasis .

- Cytotoxicity in Cancer Cells : Research indicates that thalidomide derivatives can selectively induce apoptosis in certain cancer cell lines while sparing normal cells. For instance, studies have shown variable cytotoxic effects against melanoma and breast cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cell Viability Assays : In vitro studies involving human melanoma cell lines (A2058 and Sk-Mel28) revealed that thalidomide derivatives exhibit selective cytotoxicity. For example, compound 2d showed an IC50 of 23.26 μM against MDA-MB-231 breast cancer cells, indicating potential for targeted therapy .

- Mechanistic Insights : A study elucidated that thalidomide's mechanism involves modulation of NF-κB signaling pathways, crucial for regulating immune responses and inflammation . By inhibiting I-κB kinase activity, thalidomide effectively reduces NF-κB activity, leading to decreased expression of inflammatory cytokines.

- In Vivo Studies : Animal models have demonstrated that thalidomide derivatives can mitigate limb defects associated with teratogenic effects when CRBN is overexpressed. This finding underscores the importance of CRBN in mediating both therapeutic and adverse effects .

Propiedades

IUPAC Name |

tert-butyl N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c1-22(2,3)32-21(31)24-12-5-4-11-23-14-8-6-7-13-17(14)20(30)26(19(13)29)15-9-10-16(27)25-18(15)28/h6-8,15,23H,4-5,9-12H2,1-3H3,(H,24,31)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPNLZMEXLFKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.